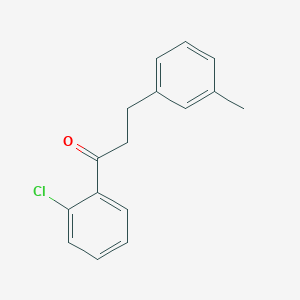

2'-Chloro-3-(3-methylphenyl)propiophenone

Descripción general

Descripción

2’-Chloro-3-(3-methylphenyl)propiophenone is an organic compound with the molecular formula C16H15ClO It is a derivative of propiophenone, characterized by the presence of a chloro group at the 2’ position and a methyl group at the 3 position of the phenyl ring

Métodos De Preparación

The synthesis of 2’-Chloro-3-(3-methylphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-methylacetophenone with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

2’-Chloro-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. This reaction often requires a catalyst or a base to facilitate the substitution.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.

Aplicaciones Científicas De Investigación

Chemical Synthesis

a. Intermediate in Organic Synthesis

2'-Chloro-3-(3-methylphenyl)propiophenone serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for multiple functionalization reactions, making it a valuable building block in synthetic organic chemistry. For example, it can be utilized in the synthesis of thiazine derivatives, which have demonstrated antibacterial properties.

b. Synthesis of Antidepressants

This compound is also involved in the synthesis of certain antidepressant drugs, including (S)-Dapoxetine, a selective serotonin reuptake inhibitor (SSRI). The reaction typically involves coupling this compound with other reagents under controlled conditions to yield the desired pharmacologically active compound.

Pharmaceutical Applications

a. Antibacterial Activity

Research has shown that derivatives synthesized from this compound exhibit significant antibacterial activity. This application is particularly relevant for developing new antibiotics to combat resistant bacterial strains.

b. Antidepressant Development

The compound's role in synthesizing SSRIs highlights its importance in pharmaceutical research aimed at treating depression and anxiety disorders. The efficacy of these drugs is often linked to their ability to enhance serotonin levels in the brain, thereby improving mood and emotional balance.

Material Science Applications

a. Polymer Chemistry

In material science, this compound can be used as a precursor for polymers and resins. Its reactive chloro group allows for polymerization reactions that can lead to materials with tailored properties for specific applications, such as coatings and adhesives.

b. Photoinitiators

The compound can also serve as a photoinitiator in UV-curable formulations. Its ability to absorb UV light and initiate polymerization processes makes it valuable in industries that require rapid curing processes, such as printing and coatings .

Research and Development Insights

Recent studies have focused on optimizing the synthesis routes for this compound to improve yields and reduce environmental impact. For instance, methods involving greener solvents or catalysts are being explored to enhance sustainability in its production .

Mecanismo De Acción

The mechanism by which 2’-Chloro-3-(3-methylphenyl)propiophenone exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing chloro group and the electron-donating methyl group. These substituents affect the compound’s stability and reactivity, making it a versatile intermediate.

In biological systems, the compound’s mechanism of action would involve interactions with molecular targets such as enzymes or receptors. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparación Con Compuestos Similares

2’-Chloro-3-(3-methylphenyl)propiophenone can be compared with other similar compounds, such as:

2’-Chloro-3-(2-methylphenyl)propiophenone: This compound has a similar structure but with the methyl group at the 2 position of the phenyl ring. The positional isomerism can lead to differences in reactivity and applications.

3-Chloropropiophenone: Lacks the methyl group, which can significantly alter its chemical properties and reactivity.

2’-Chloro-3-(4-methylphenyl)propiophenone:

The uniqueness of 2’-Chloro-3-(3-methylphenyl)propiophenone lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular applications in research and industry.

Actividad Biológica

2'-Chloro-3-(3-methylphenyl)propiophenone, also known by its CAS number 898790-96-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, pharmacological effects, and implications for therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chloro substituent at the 2' position and a methyl group at the 3 position of the phenyl ring, which may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of propiophenones exhibit notable antimicrobial properties. Although specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Propiophenone Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | Moderate |

| 4'-Cyano-3-(4-methylphenyl)propiophenone | Escherichia coli | High |

| 3-Chloropropiophenone | Streptococcus pneumoniae | Low |

Note: The activity levels are based on comparative studies with other known antimicrobial agents .

Pharmacological Effects

The pharmacological effects of this compound may include:

- Anti-tremorine Activity : Similar compounds have been noted for their anti-tremor effects, which could suggest potential applications in treating conditions like Parkinson's disease.

- Muscle Relaxant Properties : Research on related propiophenone derivatives indicates they may possess muscle relaxant properties beneficial for treating spastic paralysis and muscular contracture .

Case Studies and Research Findings

A study involving the synthesis and characterization of various propiophenone derivatives highlighted the potential therapeutic benefits of these compounds. In vivo tests demonstrated that certain derivatives exhibited significant anti-nicotine and anti-tremorine activities compared to control substances .

Example Study

In a controlled experiment, male mice were administered varying doses of a related compound. The results indicated:

- Dose-dependent reduction in tremor symptoms .

- Enhanced muscle relaxation observed at higher doses.

These findings suggest that this compound may share similar properties, warranting further investigation.

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO/c1-12-5-4-6-13(11-12)9-10-16(18)14-7-2-3-8-15(14)17/h2-8,11H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRFPPIWBQEWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644084 | |

| Record name | 1-(2-Chlorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-96-0 | |

| Record name | 1-(2-Chlorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.